Bienvenue dans la boutique en ligne BenchChem!

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Lipophilicity Drug-likeness Computational chemistry

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide (CAS 897613-23-9) is a differentiated arylpiperazinyl sulfonamide probe for neuropsychiatric SAR campaigns. Its 3-chlorophenyl substitution confers distinct 5-HT1A/2A and D2/D3 selectivity profiles versus 4-chloro or 2-fluoro analogs. With an XLogP of 3.3 (Δ+0.4 over the 4-fluorophenyl analog), this compound offers superior passive membrane diffusion for CNS target engagement. Buyers should select this specific CAS to avoid confounding pharmacological interpretation from structurally similar analogs. Ideal for receptor subtype selectivity panels and induced-fit docking algorithm validation.

Molecular Formula C22H28ClN3O3S
Molecular Weight 449.99
CAS No. 897613-23-9
Cat. No. B2683151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
CAS897613-23-9
Molecular FormulaC22H28ClN3O3S
Molecular Weight449.99
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C22H28ClN3O3S/c23-20-9-5-10-21(18-20)25-13-15-26(16-14-25)30(28,29)17-12-24-22(27)11-4-8-19-6-2-1-3-7-19/h1-3,5-7,9-10,18H,4,8,11-17H2,(H,24,27)
InChIKeyNQXNWOMNLIVLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide (CAS 897613-23-9) – Chemical Identity and Procurement-Relevant Properties


N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide (CAS 897613-23-9) is a synthetic arylpiperazinyl sulfonamide with the molecular formula C22H28ClN3O3S and a molecular weight of 450.0 g/mol [1]. The structure incorporates a 3-chlorophenylpiperazine head group linked via a sulfonylethyl spacer to a 4-phenylbutanamide tail, placing it within a broader class of piperazine-based sulfonamides that have been explored in neuropsychiatric research for their affinity toward serotonin and dopamine receptor subtypes [2]. As a discrete chemical entity available through chemical suppliers, its procurement requires differentiation from close structural analogs that share the same arylpiperazine-sulfonamide scaffold.

Why Generic Substitution of N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide Is Scientifically Unjustified


Within the arylpiperazinyl-sulfonamide class, minor structural modifications—including halogen position, linker length, and terminal amide—produce divergent receptor selectivity profiles, metabolic stability, and CNS penetration [1]. For instance, the 3-chloro substitution pattern on the phenyl ring of the piperazine moiety can shift binding preference between 5-HT1A, 5-HT2A, D2, and D3 receptor subtypes compared to 4-chloro or 2-fluoro analogs, a phenomenon documented across multiple arylpiperazine series [2]. Consequently, substitution with a structurally similar compound such as N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide or N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide without confirmatory comparative data risks altering target engagement and confounding pharmacological interpretation.

Quantitative Differentiation Evidence for N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide Versus Structural Analogs


Molecular Descriptor-Based Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound (897613-23-9) exhibits a computed XLogP3-AA of 3.3, which is 0.4 log units higher than the 4-fluorophenyl analog (2.9), and possesses 9 rotatable bonds versus 8 for the propyl-linker analog, suggesting greater conformational flexibility [1].

Lipophilicity Drug-likeness Computational chemistry

Hydrogen-Bond Acceptor Count and Its Effect on Solubility and Target Binding

The compound contains 5 hydrogen-bond acceptor atoms, compared to 6 for the 4-methoxybenzoic acid analog, which may reduce aqueous solubility but enhance passive permeability due to lower polar surface area [1].

Hydrogen bonding Solubility Medicinal chemistry

Rotatable Bond Count as a Proxy for Conformational Entropy and Selectivity

With 9 rotatable bonds, the target compound has greater conformational degrees of freedom than N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-4-phenylbutanamide (8 rotatable bonds), potentially enabling induced-fit binding to multiple receptor sub-pockets [1].

Conformational flexibility Selectivity Molecular docking

Recommended Application Scenarios for N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide Based on Quantitative Differentiation


CNS-Focused Screening Libraries Requiring Enhanced Lipophilicity

The compound's XLogP of 3.3 positions it favorably for screening libraries targeting CNS disorders where blood-brain barrier penetration is paramount [1]. Its higher lipophilicity compared to the 4-fluorophenyl analog (ΔXLogP +0.4) may improve passive diffusion across lipid membranes, making it a preferred inclusion in neuropharmacology panels.

Structure-Activity Relationship (SAR) Studies on 5-HT1A/D2 Receptor Polypharmacology

Given the established role of arylpiperazine sulfonamides in modulating serotonin and dopamine receptors, the compound's distinct 3-chlorophenyl substitution and flexible ethylsulfonyl linker make it a valuable probe for SAR campaigns exploring receptor subtype selectivity [2]. Its rotatable bond count (9) may enable unique binding modes not accessible to more rigid analogs.

Computational Drug Design and Molecular Docking Benchmarking

The compound's moderate molecular weight (450.0 Da), balanced hydrogen-bond donor/acceptor ratio (1/5), and 9 rotatable bonds provide a realistic test case for docking algorithms assessing ligand flexibility and induced-fit effects [1]. It serves as a benchmark for evaluating scoring functions that account for entropic penalties.

Quote Request

Request a Quote for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.